N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, an isoindole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives, furan-based molecules, and methoxyphenyl-containing compounds. Examples include:
- N-(2-methoxyphenyl)furan-2-carboxamide
- N-(1,3-dioxoisoindol-2-yl)methyl)furan-2-carboxamide
- N-(2-methoxyphenyl)isoindole-2-carboxamide
Uniqueness
What sets N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H16N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-27-17-10-5-4-9-16(17)22(21(26)18-11-6-12-28-18)13-23-19(24)14-7-2-3-8-15(14)20(23)25/h2-12H,13H2,1H3 |
InChI Key |
NBKCSZMAYZBUIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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